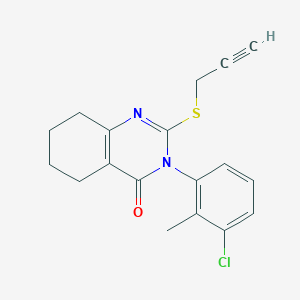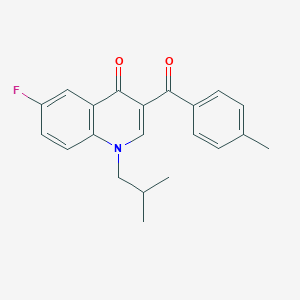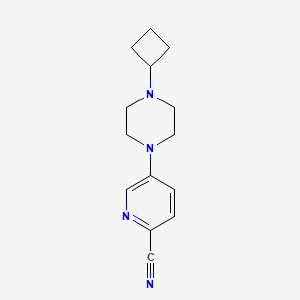![molecular formula C14H22N4O B6469730 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine CAS No. 2640978-37-4](/img/structure/B6469730.png)
2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine and oxane moiety
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, some indole derivatives bind with high affinity to multiple receptors , and certain pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .
Mode of Action
Similar compounds have been found to block certain enzymes, leading to changes in the production and growth of cells . The compound’s interaction with its targets can result in changes at the molecular and cellular levels .
Biochemical Pathways
Similar compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , indicating potential effects on collagen synthesis and degradation pathways.
Pharmacokinetics
Similar compounds have been found to exhibit selectivity for certain receptors in vivo . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-fibrotic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Attachment of the Oxane Group: The oxane group can be attached through a nucleophilic substitution reaction using an oxane derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides of the pyrrolidine ring.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparaison Avec Des Composés Similaires
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure.
Pyrimidine Derivatives: Compounds like aminopyrimidine and diaminopyrimidine share the pyrimidine ring structure.
Uniqueness: 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is unique due to the combination of the pyrimidine, pyrrolidine, and oxane moieties in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-15-6-2-14(16-11)17-12-3-7-18(10-12)13-4-8-19-9-5-13/h2,6,12-13H,3-5,7-10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYMXAFKCCCHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCN(C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-1,8-naphthyridine](/img/structure/B6469649.png)
![4-[4-(diphenylmethyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6469650.png)
![4'-methyl-8-(2-methyl-5-nitrobenzenesulfonyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469658.png)
![4',6'-dimethyl-8-(2-nitrobenzenesulfonyl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6469678.png)
![6-fluoro-3-(4-methylbenzoyl)-1-[(oxan-3-yl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6469687.png)




![4-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6469717.png)
![3-phenyl-8-(thiophene-2-sulfonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6469727.png)
![4-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6469738.png)

![8-(4-methylbenzoyl)-6-(prop-2-en-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6469758.png)
